molecular formula C16H23N3O B2620204 N-(Cyanomethyl)-N,2-dimethyl-3-(3-methylbutan-2-ylamino)benzamide CAS No. 1436256-39-1

N-(Cyanomethyl)-N,2-dimethyl-3-(3-methylbutan-2-ylamino)benzamide

Cat. No.: B2620204
CAS No.: 1436256-39-1
M. Wt: 273.38
InChI Key: NMHOQCDCQKOIBX-UHFFFAOYSA-N
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Description

N-(Cyanomethyl)-N,2-dimethyl-3-(3-methylbutan-2-ylamino)benzamide is a synthetic organic compound belonging to the benzamide class. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents. This compound features a complex structure with multiple functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyanomethyl)-N,2-dimethyl-3-(3-methylbutan-2-ylamino)benzamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Benzamide Core: The initial step involves the acylation of an appropriate aniline derivative with a suitable acyl chloride or anhydride to form the benzamide core.

    Introduction of the Cyanomethyl Group: This step can be achieved through a nucleophilic substitution reaction where a cyanomethylating agent, such as cyanomethyl chloride, reacts with the benzamide derivative.

    Alkylation: The final step involves the alkylation of the amine group with 3-methylbutan-2-ylamine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine and alkyl groups, leading to the formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.

    Substitution: The benzamide core allows for various substitution reactions, including halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine, nitrating agents like nitric acid, and sulfonating agents like sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction of the nitrile group can produce primary amines.

Scientific Research Applications

N-(Cyanomethyl)-N,2-dimethyl-3-(3-methylbutan-2-ylamino)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(Cyanomethyl)-N,2-dimethyl-3-(3-methylbutan-2-ylamino)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(Cyanomethyl)-N-methyl-3-(3-methylbutan-2-ylamino)benzamide
  • N-(Cyanomethyl)-N,2-dimethyl-3-(2-methylbutan-2-ylamino)benzamide
  • N-(Cyanomethyl)-N,2-dimethyl-3-(3-methylpentan-2-ylamino)benzamide

Uniqueness

N-(Cyanomethyl)-N,2-dimethyl-3-(3-methylbutan-2-ylamino)benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the cyanomethyl group and the specific alkylation pattern on the amine group contribute to its distinct properties compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with related compounds

Properties

IUPAC Name

N-(cyanomethyl)-N,2-dimethyl-3-(3-methylbutan-2-ylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O/c1-11(2)13(4)18-15-8-6-7-14(12(15)3)16(20)19(5)10-9-17/h6-8,11,13,18H,10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMHOQCDCQKOIBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(C)C(C)C)C(=O)N(C)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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